molecular formula C28H34N2O2 B10850339 [17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate

[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate

Cat. No.: B10850339
M. Wt: 430.6 g/mol
InChI Key: VSBFHNWLJXFFTK-UHFFFAOYSA-N
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Description

MCL-444 is a synthetic compound known for its significant role in inhibiting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. This family of proteins plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of MCL-1 is often associated with various types of cancer, making MCL-444 a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCL-444 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of MCL-444 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MCL-444 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of MCL-444, which may have different biological activities and properties .

Scientific Research Applications

MCL-444 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C28H34N2O2

Molecular Weight

430.6 g/mol

IUPAC Name

[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate

InChI

InChI=1S/C28H34N2O2/c31-27(29-18-20-6-2-1-3-7-20)32-23-12-11-22-16-26-24-8-4-5-13-28(24,25(22)17-23)14-15-30(26)19-21-9-10-21/h1-3,6-7,11-12,17,21,24,26H,4-5,8-10,13-16,18-19H2,(H,29,31)

InChI Key

VSBFHNWLJXFFTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)NCC5=CC=CC=C5)CC6CC6

Origin of Product

United States

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